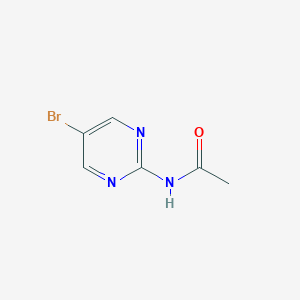

2-Amino-3-methylpyrazine

Descripción general

Descripción

2-Amino-3-methylpyrazine is an alkyl-substituted pyrazine used as a key intermediate in the synthesis of various compounds . It is also used in laboratory chemicals .

Synthesis Analysis

This compound is used as a key intermediate in the synthesis of pyrazineamide, an anti-tubercular drug . It is also involved in the synthesis of numerous 5-substituted 2-amino-4,6-dihydroxypyrimidine derivatives .

Molecular Structure Analysis

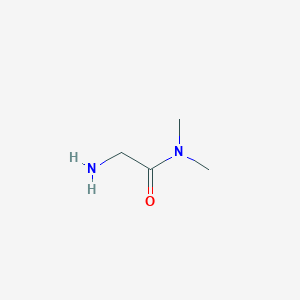

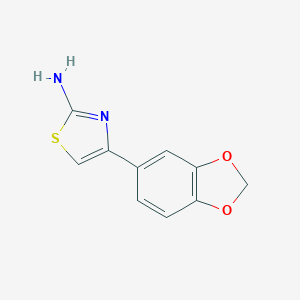

The molecular formula of this compound is C5H7N3. Its molecular weight is 109.13 . The InChI code is 1S/C5H7N3/c1-4-5(6)8-3-2-7-4/h2-3H,1H3,(H2,6,8) .

Physical And Chemical Properties Analysis

This compound is a slightly yellow-brown crystalline powder . It has a molecular weight of 109.13 .

Aplicaciones Científicas De Investigación

Corrosion Inhibition : 2-Amino-3-methylpyrazine derivatives have been studied for their potential as corrosion inhibitors. A study by Obot and Gasem (2014) investigated the adsorption properties of 2-methylpyrazine, 2-aminopyrazine, and 2-amino-5-bromopyrazine on steel corrosion, using quantum chemical calculation and molecular dynamics simulation (Obot & Gasem, 2014).

Chemical Synthesis : In the field of chemical synthesis, pyrazine derivatives, including this compound, are used as intermediates for synthesizing complex chemical structures. A study by Albert and Ohta (1970) detailed the synthesis of 3,4-dihydropteridine and its derivatives from pyrazine compounds (Albert & Ohta, 1970).

Molecular Dynamics Studies : Further studies in molecular dynamics have focused on the interaction of pyrazine derivatives with metal surfaces, as seen in the research by Sourav Kr et al. (2014), which studied the corrosion inhibitory action of pyrazine derivatives on steel surfaces (Sourav Kr et al., 2014).

Nucleoside Base Analog Synthesis : The synthesis and study of nucleoside base analogs using pyrazine derivatives have been explored. For instance, Voegel, von Krosigk, and Benner (1993) synthesized 6-amino-5-benzyl-3-methylpyrazin-2-one to explore its tautomeric properties for potential use in nonstandard base pairing in nucleic acids (Voegel, von Krosigk, & Benner, 1993).

Catalytic Applications : Pyrazine derivatives are also involved in catalytic processes. Takács et al. (2007) discussed the use of pyrazine derivatives in palladium-catalyzed aminocarbonylation of nitrogen-containing iodo-heteroaromatics, useful in synthesizing biologically important compounds (Takács et al., 2007).

Safety and Hazards

2-Amino-3-methylpyrazine can cause skin irritation and serious eye irritation. It may also cause respiratory irritation. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Relevant Papers

Several papers have been published related to this compound and its derivatives. These papers discuss the synthesis, anti-inflammatory effects, and structure–activity relationships of pyrimidine derivatives . Other papers focus on the synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds , and the complete synthesis of favipiravir from 2-aminopyrazine .

Mecanismo De Acción

Biochemical Pathways

For instance, some pyrazines are formed from amino acids and sugars in chemical reactions such as the Maillard reaction .

Action Environment

The action, efficacy, and stability of 2-Amino-3-methylpyrazine can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling, a widely-used carbon–carbon bond-forming reaction, is known to be influenced by factors such as temperature and the presence of certain catalysts .

Análisis Bioquímico

Biochemical Properties

Pyrazines, including 2-Amino-3-methylpyrazine, are ubiquitous in nature and are biosynthesized by micro-organisms, insects, and plants . They exhibit a wide range of biological functions like antibacterial, antiviral, and anticancer properties

Cellular Effects

For instance, tetramethylpyrazine, a type of pyrazine, has been shown to inhibit cellular proliferation and induce apoptosis in leukemia cell lines .

Molecular Mechanism

Pyrazines have been reported to function as effective corrosion inhibitors for metallic materials in aqueous solutions . The adsorption of the pyrazine derivatives on steel may be physical or chemical .

Metabolic Pathways

It is known that pyrazines are biosynthesized as primary and secondary metabolites by bacteria, fungi, yeast, insects, invertebrates, and plants .

Propiedades

IUPAC Name |

3-methylpyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3/c1-4-5(6)8-3-2-7-4/h2-3H,1H3,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQPHZDDLWFHRHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60307027 | |

| Record name | 2-Amino-3-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60307027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19838-08-5 | |

| Record name | 3-Methyl-2-pyrazinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19838-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 186054 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019838085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19838-08-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186054 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-3-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60307027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main synthetic application of 2-Amino-3-methylpyrazine highlighted in the provided research?

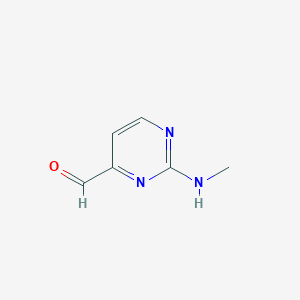

A1: The research demonstrates the utility of this compound as a starting material for creating diverse heterocyclic systems. Specifically, it is used in the synthesis of substituted 5H-pyrrolo[2,3-b]pyrazines []. This class of compounds has garnered interest for potential pharmaceutical applications. One study successfully synthesized 5H-pyrrolo[2,3-b] pyrazine from this compound and investigated its properties [].

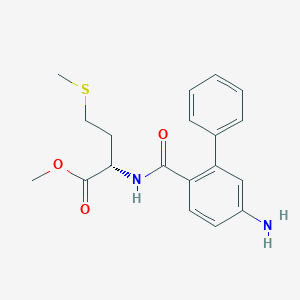

Q2: Can you elaborate on the reaction of this compound leading to the formation of 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine and its structural significance?

A2: One of the studies describes the reaction of this compound with 2-bromo-1-(6-bromo-3-pyridyl)ethanone, resulting in the formation of 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine []. Interestingly, the reaction primarily yields the isomer where the bromopyridyl substituent attaches to position 2 of the imidazopyrazine ring system []. Structural analysis revealed that the pyridine and imidazopyrazine rings are not coplanar, exhibiting a dihedral angle of 16.2° []. This non-planar conformation could have implications for the molecule's interactions with biological targets.

Q3: The research mentions "weak C—H⋯N interactions" in the context of 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine. What is the significance of these interactions?

A3: The crystal structure analysis of 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine revealed the presence of weak C—H⋯N interactions between molecules in the crystal lattice []. These interactions, while weaker than typical hydrogen bonds, contribute to the overall stability and packing arrangement of the molecules within the crystal. Understanding these intermolecular interactions can be relevant for designing and optimizing the solid-state properties of compounds, which can be important for drug formulation and delivery.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(8-(tert-Butoxycarbonyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetic acid](/img/structure/B112140.png)

![2-Benzylhexahydrocyclopenta[c]pyrrol-4(1H)-one](/img/structure/B112169.png)